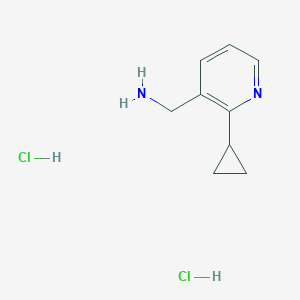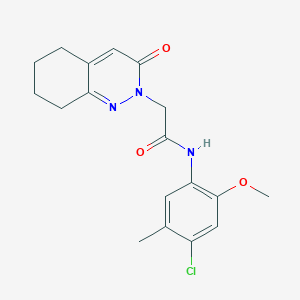
(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Cyclopropylpyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2. It is a cationic amine derivative. The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2.2ClH/c1-7-3-2-6-12-10 (7)9 (11)8-4-5-8;;/h2-3,6,8-9H,4-5,11H2,1H3;2*1H . This indicates the presence of cyclopropyl and pyridin-3-yl groups in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 221.13 g/mol. The compound should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
1. Antidepressant Drug Development
- Biased Agonists of Serotonin 5-HT1A Receptors : Research by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives, including aryloxyethyl derivatives, demonstrated potential as antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, a key pathway in depression treatment.
2. Catalysis and Polymerization
- Zinc(II) Complexes in Polymer Synthesis : Kwon et al. (2015) Kwon, Nayab, & Jeong synthesized zinc(II) complexes involving iminopyridines (derivatives of pyridin-2-yl methanamine) for ring-opening polymerization of lactide, a critical process in producing polylactide, a biodegradable polymer.
3. Synthesis of Medicinal Compounds
- Asymmetric Synthesis of Piperidines : Froelich et al. (1996) Froelich, Désos, Bonin, Quirion, Husson, & Zhu described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using 2-cyano-6-phenyloxazolopiperidine. These compounds have relevance in the development of medicinal compounds, particularly in the field of neurochemistry.
4. Coordination Chemistry and Metal Complexes
- Structure of Copper(I) Complexes : Massa, Dehghanpour, & Jahani (2009) Massa, Dehghanpour, & Jahani studied the structure and properties of copper(I) complexes with bidentate iminopyridine ligands. Their research contributes to understanding the coordination chemistry of metal complexes, which is vital in catalysis and material science.
5. Antiviral Research
- Aminoadamantane Derivatives for Antiviral Activity : Kolocouris et al. (1994) Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq synthesized and evaluated aminoadamantane derivatives, including methanamines, for their antiviral activity against influenza A virus. Their findings contribute to the development of specific antiviral agents.
6. Biological Probes and Imaging Agents
- Luminescent Transition Metal Complexes : Lo (2015) Lo developed luminescent rhenium(I) and iridium(III) polypyridine complexes as biological probes and imaging reagents. These complexes can be used in biological sensing, diagnostic imaging, and even in therapeutic applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
(2-cyclopropylpyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-6-8-2-1-5-11-9(8)7-3-4-7;;/h1-2,5,7H,3-4,6,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPNNTOUIGEKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2957125.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)


![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)
![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)
![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2957144.png)
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)
